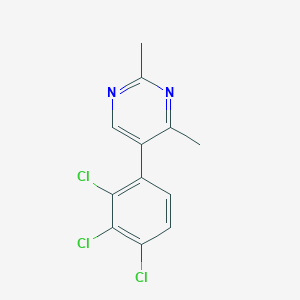

![molecular formula C7H8ClFN4 B6600671 盐酸{8-氟-[1,2,4]三唑并[4,3-a]吡啶-3-基}甲胺 CAS No. 1955558-29-8](/img/structure/B6600671.png)

盐酸{8-氟-[1,2,4]三唑并[4,3-a]吡啶-3-基}甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride” is a potent and selective inhibitor of c-Met . It has been used in the study of cancer progression, particularly in cases where there is overexpression of c-Met and/or hepatocyte growth factor (HGF), amplification of the MET gene, and mutations in the c-Met kinase domain .

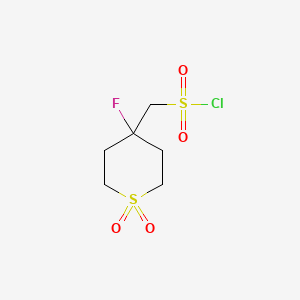

Molecular Structure Analysis

The molecular structure of “{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride” is complex. It has been studied using X-ray diffraction, which provides detailed information about its atomic and molecular structure .科学研究应用

Inhibitor of c-Met/VEGFR-2 Kinases

This compound has been used in the design and synthesis of novel [1,2,4]triazolo [4,3- a] pyrazine derivatives, which have shown inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases are associated with cancer cell growth and angiogenesis, making them important targets for cancer therapy .

Antiproliferative Activities

The compound has demonstrated excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . This suggests its potential use in the development of anticancer drugs .

Cell Cycle Arrest

The compound has been found to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner . This means it could potentially be used to halt the proliferation of cancer cells .

Induction of Apoptosis

The compound has been shown to induce the late apoptosis of A549 cells . Apoptosis, or programmed cell death, is a mechanism that can be targeted to kill cancer cells .

Inhibition of Gene Expression

The compound has been found to inhibit the expression of c-Met and VEGFR-2 in A549 cells . This suggests it could be used to disrupt the signaling pathways that promote cancer cell survival and proliferation .

Low Hemolytic Toxicity

The compound has demonstrated low hemolytic toxicity . This is an important consideration in drug development, as it suggests the compound may have fewer harmful side effects .

作用机制

Target of Action

Similar compounds have been found to target the receptor tyrosine kinase mesenchymal epithelial transition factor (met) .

Mode of Action

It’s known that met inhibitors generally work by blocking both ligand-dependent and -independent activities of met .

Biochemical Pathways

Met and its endogenous ligand, hepatocyte growth factor (hgf), are implicated in several cellular processes relevant to cancer, including cell proliferation, cell migration, and invasive growth .

Pharmacokinetics

Similar compounds have demonstrated desirable preclinical pharmacokinetics, significant inhibition of met phosphorylation in mice, and robust tumor growth inhibition in a met-dependent mouse efficacy model .

Result of Action

Similar compounds have demonstrated nanomolar inhibition of met kinase activity and robust tumor growth inhibition in a met-dependent mouse efficacy model .

未来方向

The compound has shown promise in the study of cancer progression, particularly in cases with overexpression of c-Met and/or HGF, amplification of the MET gene, and mutations in the c-Met kinase domain . Future research may focus on further optimizing the compound and studying its effects in more detail.

属性

IUPAC Name |

(8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN4.ClH/c8-5-2-1-3-12-6(4-9)10-11-7(5)12;/h1-3H,4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINQSEMJHLTLLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=C1)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)

![1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride](/img/structure/B6600605.png)

![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)

![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)

![[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B6600680.png)